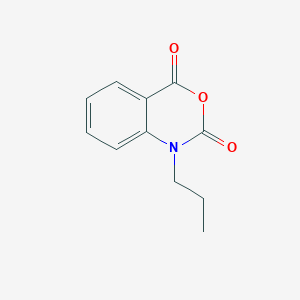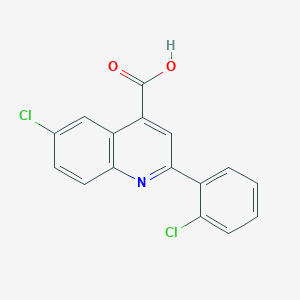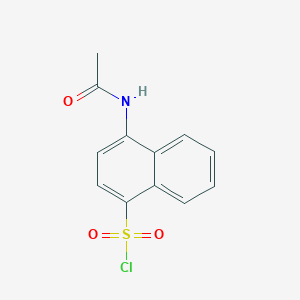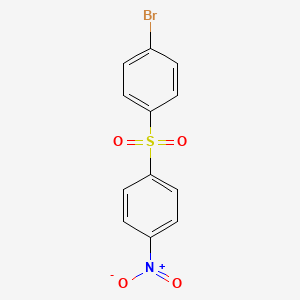![molecular formula C15H12O4 B1274542 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 842957-76-0](/img/structure/B1274542.png)
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Synthesis
Studies have explored the use of benzaldehyde derivatives in catalytic processes and chemical synthesis. For example, benzaldehyde is involved in the acid-catalyzed condensation of glycerol with formaldehyde and acetone to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007). Additionally, benzaldehydes react with azomethine ylides to form 5-aryloxazolidines, which can be converted into various compounds like 2-(alkylamino)-1-arylethanols (Moshkin & Sosnovskikh, 2013).
2. Material Science and Engineering
Benzaldehyde derivatives also find applications in material science. For instance, metal phthalocyanines substituted with benzo[d][1,3]dioxol-5-ylmethoxy units have been synthesized, showing enhanced solubility in organic solvents (Ağırtaş, 2007). Such materials could have implications in various industrial applications.
3. Organic Chemistry and Drug Synthesis
In the realm of organic chemistry and drug synthesis, benzaldehyde derivatives are significant. Asymmetric nucleophilic substitution of acetals using benzaldehyde dimethylacetal and chiral ligands like sparteine has been investigated for synthesizing enantioenriched compounds (Müller, Nury, & Bernardinelli, 2001). This type of research is crucial for developing pharmaceutical drugs.
4. Analytical Chemistry and Spectroscopy
Computational investigations on benzaldehyde derivatives have been conducted to understand their molecular properties. For example, a study on a benzaldehyde benzofuran derivative explored molecular orbitals and electrostatic potential maps, providing insights into its electronic structure (Mallikarjunaiah, Girish, & Gurumurthy, 2021). This kind of research is valuable in analytical chemistry and spectroscopy.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde are Beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins .
Mode of Action
This inhibition could potentially prevent the enzymatic breakdown of beta-lactam antibiotics, thereby enhancing their effectiveness against resistant bacterial strains .
Biochemical Pathways
Given its potential inhibitory effect on beta-lactamase enzymes, it could be inferred that it affects the pathways related to bacterial resistance to beta-lactam antibiotics .
Result of Action
If it indeed inhibits beta-lactamase enzymes, it could potentially enhance the effectiveness of beta-lactam antibiotics against resistant bacterial strains .
Análisis Bioquímico
Biochemical Properties
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, this compound interacts with beta-lactamase enzymes, which are involved in antibiotic resistance mechanisms . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can affect mitochondrial function and induce apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-12-3-1-2-4-13(12)17-9-11-5-6-14-15(7-11)19-10-18-14/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDUQWLROGIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)









![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
